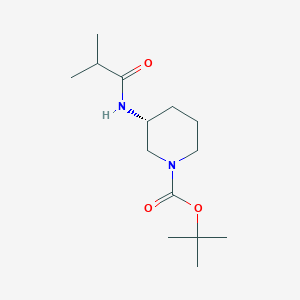

(R)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate

Description

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their biological activity and potential therapeutic applications.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-methylpropanoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFOKHIIJKALAW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl isobutyrate.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.

Amidation: The isobutyramide group is introduced through an amidation reaction, where the piperidine derivative reacts with isobutyric acid or its derivatives.

Protection and Deprotection: Protecting groups like tert-butyl are used to protect functional groups during the synthesis and are later removed.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate has various scientific research applications, including:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.

Biological Studies: The compound may be used in studies to understand its biological activity and interactions with biological targets.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity.

Other Piperidine Derivatives: Compounds such as piperidine-1-carboxylate derivatives with different substituents.

Uniqueness

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which contribute to its distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves coupling tert-butyl piperidine carboxylate derivatives with isobutyramide groups under anhydrous conditions. To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) or asymmetric synthesis using chiral auxiliaries are recommended. X-ray crystallography (via SHELX programs) can validate stereochemistry . Intermediate purification via column chromatography (silica gel, gradient elution) is critical to remove diastereomeric impurities .

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical details. SHELXL refinement can optimize structural models, with data collected at 298 K to minimize thermal motion artifacts . Complementary techniques include / NMR (to confirm functional groups) and FT-IR (to verify amide bond formation) .

Q. What safety protocols are advised for handling this compound given limited toxicity data?

- Methodological Answer : While specific toxicity data for this compound are unavailable, analogs like tert-butyl carbamates require storage in airtight containers at ≤−20°C to prevent decomposition. Use explosion-proof equipment in well-ventilated areas, and avoid metal catalysts that may trigger exothermic reactions. Toxicity assessments should follow OECD guidelines (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict steric hindrance in piperidine ring functionalization. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to identify optimal catalysts (e.g., Mo(CO) for epoxidation) and solvent systems. Experimental validation via Design of Experiments (DoE) statistically isolates critical factors (e.g., temperature, stoichiometry) .

Q. How do researchers resolve contradictions in crystallographic data when structural analogs exhibit conformational flexibility?

- Methodological Answer : For flexible analogs (e.g., tert-butyl 4-methoxycyclohexyl carbamates), refine multiple disorder models in SHELXL and cross-validate with - NOESY NMR to identify dominant conformers. Use Cambridge Structural Database (CSD) comparisons to assess torsional angle deviations ≥10° as indicators of significant flexibility .

Q. What strategies mitigate byproduct formation during amide bond installation on the piperidine ring?

- Methodological Answer : Activate the carboxylate with HATU/DIPEA in DMF to minimize racemization. Monitor reaction progress via LC-MS; if carbamate cleavage occurs (e.g., tert-butyl group loss), adjust pH to ≤6.5. For persistent byproducts, employ scavenger resins (e.g., polymer-bound isocyanate) to quench excess reagents .

Q. How can researchers design experiments to study the ecological impact of this compound?

- Methodological Answer : Conduct OECD 301 biodegradation tests in simulated soil/water systems. Use LC-MS/MS to track parent compound degradation and identify metabolites. For bioaccumulation potential, apply log predictions (via EPI Suite) and validate with in vitro assays using fish hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.